Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate
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Overview
Description
Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate involves multiple steps, starting with the preparation of the imidazole core. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets Ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclobutylmethylsulfonyl group, in particular, may enhance its stability and reactivity compared to other imidazole derivatives.
Properties
IUPAC Name |
ethyl 2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4S/c1-4-6-10-21-16(12-20(3)13-17(22)25-5-2)11-19-18(21)26(23,24)14-15-8-7-9-15/h11,15H,4-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQXIRMUXIYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN(C)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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